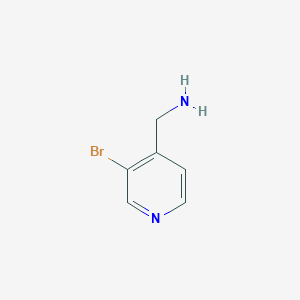

(3-Bromopyridin-4-YL)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromopyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDOXSAQHKFABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677211 | |

| Record name | 1-(3-Bromopyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887581-41-1 | |

| Record name | 1-(3-Bromopyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of (3-Bromopyridin-4-YL)methanamine: An In-Depth Technical Guide

Introduction: The Significance of (3-Bromopyridin-4-YL)methanamine in Modern Drug Discovery

This compound is a pivotal building block in medicinal chemistry, offering a unique structural motif for the synthesis of a diverse range of biologically active compounds. Its pyridine core, substituted with a bromine atom and an aminomethyl group, provides multiple points for molecular elaboration, enabling the fine-tuning of physicochemical properties and pharmacological activity. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development.

Strategic Synthesis Pathways: A Multi-pronged Approach

The synthesis of this compound can be approached through several strategic routes. The most direct and widely employed pathway commences with the commercially available 3-bromo-4-methylpyridine, proceeding through a key nitrile intermediate, 3-bromo-4-cyanopyridine. This section will elucidate this primary pathway and briefly touch upon alternative strategies.

The Primary Pathway: From 3-Bromo-4-methylpyridine to this compound

This robust synthesis is a two-step process:

-

Step 1: Synthesis of 3-Bromo-4-cyanopyridine. This crucial intermediate can be prepared from 3-bromo-4-methylpyridine. While direct ammoxidation of the methyl group is a possibility, a more common laboratory-scale approach involves the conversion of the methyl group to a more reactive intermediate. A plausible method involves the radical bromination of the methyl group followed by nucleophilic substitution with a cyanide salt.

-

Step 2: Reduction of 3-Bromo-4-cyanopyridine. The nitrile functionality of 3-bromo-4-cyanopyridine is then reduced to the primary amine, yielding the target compound. This transformation can be achieved through various reduction methodologies, each with its own set of advantages and considerations.

The overall synthetic strategy is depicted in the following workflow:

Caption: Overall synthetic workflow from 3-bromo-4-methylpyridine.

In-Depth Analysis of the Key Synthetic Step: Nitrile Reduction

The reduction of the nitrile group in 3-bromo-4-cyanopyridine is the final and critical step in this synthesis. The choice of reducing agent and reaction conditions is paramount to achieving a high yield and purity of the desired primary amine, while avoiding potential side reactions such as the formation of secondary or tertiary amines.[1] We will explore two of the most effective and commonly employed methods: Catalytic Hydrogenation and Metal Hydride Reduction.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of nitriles.[1] This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Mechanism and Rationale:

The reaction proceeds via the adsorption of the nitrile and hydrogen onto the catalyst surface. The π-bonds of the nitrile are sequentially hydrogenated, first to an imine intermediate, which is then further reduced to the primary amine.[1]

To suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with the imine intermediate, the reaction is often carried out in the presence of ammonia or in an acidic medium.[2]

Catalyst Selection:

-

Raney® Nickel: A highly effective and economical catalyst for nitrile reduction.[3][4] It is typically used as a slurry in a suitable solvent.

-

Palladium on Carbon (Pd/C): Another common heterogeneous catalyst that can be employed for this transformation.[2]

Caption: Simplified mechanism of catalytic hydrogenation of a nitrile.

Method 2: Metal Hydride Reduction

For laboratory-scale synthesis, metal hydrides offer a powerful and often more convenient alternative to catalytic hydrogenation.

Reducing Agent Selection:

-

Lithium Aluminum Hydride (LiAlH₄): A very strong and non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles.[5][6][7][8] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). Due to its high reactivity, careful handling and quenching procedures are essential.

-

Borane Complexes (e.g., BH₃·THF, BH₃·SMe₂): Borane and its complexes are also effective for the reduction of nitriles to primary amines.[2] These reagents are generally considered milder than LiAlH₄ and may offer better chemoselectivity in the presence of other reducible functional groups.

Mechanism and Rationale:

The reduction with metal hydrides involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the nitrile group. This is followed by further hydride additions to the resulting intermediate, which upon acidic or aqueous workup, yields the primary amine.

Caption: General mechanism of nitrile reduction with metal hydrides.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-cyanopyridine

A common method for the synthesis of 3-bromo-4-cyanopyridine involves the Sandmeyer reaction, which utilizes a diazonium salt intermediate derived from an amino precursor.[4][9][10][11]

Step-by-Step Methodology:

-

Diazotization of 4-Amino-3-bromopyridine: To a stirred solution of 4-amino-3-bromopyridine in an aqueous acidic solution (e.g., H₂SO₄ or HBr) cooled to 0-5 °C, a solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water is prepared and heated. The cold diazonium salt solution is then slowly added to the hot cyanide solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain the reaction temperature. After the addition is complete, the mixture is heated for a period to drive the reaction to completion.

-

Workup and Purification: The reaction mixture is cooled and then neutralized with a base (e.g., NaOH or K₂CO₃). The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure 3-bromo-4-cyanopyridine.

Protocol 2: Reduction of 3-Bromo-4-cyanopyridine to this compound using Catalytic Hydrogenation

Step-by-Step Methodology:

-

Reaction Setup: To a pressure-resistant hydrogenation vessel, add 3-bromo-4-cyanopyridine, a suitable solvent (e.g., methanol or ethanol saturated with ammonia), and a catalytic amount of Raney® Nickel (as a slurry in the solvent).

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Workup and Purification: The reaction vessel is depressurized, and the catalyst is carefully removed by filtration through a pad of Celite®. The filtrate is concentrated under reduced pressure to yield the crude product. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Protocol 3: Reduction of 3-Bromo-4-cyanopyridine to this compound using Lithium Aluminum Hydride

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, a solution of 3-bromo-4-cyanopyridine in anhydrous THF is added. The solution is cooled to 0 °C in an ice bath.

-

Addition of LiAlH₄: A solution of LiAlH₄ in anhydrous THF is added dropwise to the stirred solution of the nitrile, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

Quenching and Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation.

Data Summary and Comparison of Reduction Methods

| Reduction Method | Reagents | Typical Solvents | Temperature | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Raney® Ni or Pd/C | Methanol, Ethanol (often with NH₃) | Room Temp. to 50 °C | Scalable, environmentally friendly, high yield | Requires specialized pressure equipment, catalyst handling |

| Metal Hydride Reduction | LiAlH₄ | Anhydrous THF, Diethyl Ether | 0 °C to Reflux | Rapid, high yielding on a lab scale | Highly reactive, requires strict anhydrous conditions, careful quenching |

| Borane Reduction | BH₃·THF or BH₃·SMe₂ | THF | Room Temp. to Reflux | Milder than LiAlH₄, good functional group tolerance | Borane complexes can be air and moisture sensitive |

Conclusion

The synthesis of this compound is a well-established process that is crucial for the advancement of various drug discovery programs. The most efficient and practical route involves the reduction of the key intermediate, 3-bromo-4-cyanopyridine. Both catalytic hydrogenation and metal hydride reduction are viable methods for this transformation, and the choice between them will depend on the scale of the synthesis, available equipment, and the desired level of operational simplicity. By understanding the underlying principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently produce this important synthetic building block.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

- Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.

- Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC.

-

Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

- Google Patents. (n.d.). US3644380A - Preparation of 3-cyanopyridine.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Butt, M. A., & Zhang, H. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(11), 2895-2917.

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN104130183A - Synthetic method of 3-bromopyridine.

- Finechem. (n.d.). 4-Pyridinecarbonitrile,3-Bromo.

- Wang, Q., & Sauermann, N. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 634-644.

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

- Chad's Prep. (n.d.). Hydride Reduction.

- Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube.

-

Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

- ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis.

Sources

- 1. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source [organic-chemistry.org]

- 6. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]

- 7. 3-Bromo-4-cyanopyridine | 13958-98-0 | TCI EUROPE N.V. [tcichemicals.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

The Strategic Intermediate: A Technical Guide to (3-Bromopyridin-4-yl)methanamine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Bromopyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Within this class, functionalized pyridines serve as indispensable building blocks. (3-Bromopyridin-4-yl)methanamine is one such critical intermediate, offering chemists a versatile handle for molecular elaboration. The strategic placement of a bromine atom and a primary aminomethyl group allows for sequential, regioselective modifications, making it a valuable precursor in the synthesis of complex molecular architectures, particularly in the realm of epigenetic modulation and oncology. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and application, with a focus on enabling its effective use in a research and development setting.

Physicochemical and Structural Properties

This compound is a substituted pyridine characterized by a molecular formula of C₆H₇BrN₂. The presence of both a halogenated aromatic ring and a basic amino group defines its chemical reactivity and physical properties.

| Property | Value | Source(s) |

| Molecular Weight | 187.04 g/mol | [1][2] |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| CAS Number | 887581-41-1 | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Boiling Point | 265.4 ± 25.0 °C at 760 mmHg | [1] |

| Flash Point | 114.3 ± 23.2 °C | [1] |

| LogP | 0.62 | [1] |

Its structure presents two key reactive sites: the bromine atom at the 3-position is susceptible to a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The aminomethyl group at the 4-position provides a nucleophilic center, ideal for amide bond formation, reductive amination, or elaboration into more complex side chains.

Synthesis and Mechanistic Rationale

The most direct and common synthetic route to this compound involves the chemical reduction of the corresponding nitrile, 3-bromo-4-cyanopyridine. This precursor itself can be synthesized from readily available starting materials. The overall synthetic strategy is valued for its efficiency and control over regiochemistry.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 3-Bromo-4-cyanopyridine

This protocol describes a representative method for the synthesis of this compound. The choice of a heterogeneous catalyst like Raney Nickel is driven by its high activity for nitrile reduction and the ease of removal by filtration, simplifying product purification.

Materials:

-

3-Bromo-4-cyanopyridine (1.0 eq)

-

Anhydrous Ethanol or Methanol

-

Raney Nickel (approx. 50% slurry in water, ~0.2 eq by dry weight)

-

Ammonia (as a 7N solution in methanol, optional)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5 g) with deionized water (3 x 50 mL), followed by anhydrous ethanol (3 x 50 mL) to remove water.

-

Reaction Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add a solution of 3-bromo-4-cyanopyridine (10.0 g, 54.6 mmol) in anhydrous ethanol (150 mL). Rationale: Ethanol is a common solvent for hydrogenations; its polarity is sufficient to dissolve the substrate without interfering with the reaction.

-

(Optional but Recommended): Add 7N methanolic ammonia (20 mL). Rationale: The addition of ammonia helps to suppress the formation of secondary amine byproducts by competing with the product for reaction with the intermediate imine.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the washed Raney Nickel catalyst to the reaction vessel.

-

Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 50-60 psi with H₂.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Causality: This step is critical for safety, as pyrophoric Raney Nickel must be separated from the flammable solvent and product. Wash the filter cake with additional ethanol (2 x 30 mL).

-

Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by silica gel column chromatography or vacuum distillation to yield the pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative for this molecule.

Caption: Standard analytical workflow for compound validation.

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.5 (s, 1H, H-2), ~8.3 (d, 1H, H-6), ~7.3 (d, 1H, H-5), ~3.9 (s, 2H, -CH₂-), ~1.6 (br s, 2H, -NH₂). Rationale: The signals for the pyridine protons will appear in the aromatic region, with the proton at C-2 being the most deshielded. The methylene and amine protons will appear in the aliphatic region.

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~155 (C-4), ~152 (C-6), ~150 (C-2), ~126 (C-5), ~122 (C-3), ~45 (-CH₂-). Rationale: The carbon bearing the aminomethyl group (C-4) is expected to be significantly shielded compared to other pyridine carbons, while the carbon attached to bromine (C-3) will also show a characteristic shift.

-

Mass Spectrometry (ESI+): m/z calculated for C₆H₈BrN₂⁺ [M+H]⁺: 186.98, 188.98. Rationale: The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br/⁸¹Br ≈ 1:1), which is a key diagnostic feature in the mass spectrum.

Applications in Drug Discovery: Targeting BRD4 in Cancer

This compound is a highly valuable building block in the synthesis of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[3][4][5] BRD4 is an epigenetic "reader" that recognizes acetylated lysine residues on histones, playing a critical role in the transcriptional regulation of key oncogenes like c-Myc.[4] Its inhibition has emerged as a promising therapeutic strategy in various cancers, including acute myeloid leukemia and multiple myeloma.[6]

The amine functional group of this compound is often used to construct the core scaffold of a BET inhibitor, while the bromo-substituent provides a vector for introducing moieties that can occupy the hydrophobic "WPF shelf" or interact with the ZA loop of the bromodomain binding pocket, enhancing potency and selectivity.

Caption: Mechanism of BRD4 inhibition in oncogene transcription.

Safety and Handling

Based on data for structurally related bromopyridines, this compound should be handled with appropriate precautions. It is presumed to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of this compound, highlighting its importance as a strategic intermediate. The synthetic protocols, characterization data, and mechanistic insights are intended to empower researchers to leverage this versatile building block for the discovery and development of next-generation therapeutics.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemsrc. (2025, August 25). This compound | CAS#:887581-41-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, February 13). The reductive decyanation reaction: an overview and recent developments. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromopyridin-3-YL)methanamine. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-Bromo-4-cyanopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-cyanopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.

-

PubChemLite. (n.d.). 3-bromo-4-cyanopyridine (C6H3BrN2). Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.

-

MDPI. (n.d.). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Discovery Targeting Bromodomain-Containing Protein 4. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). US20230174545A1 - Heterocyclic compounds as bet inhibitors.

-

Wikipedia. (n.d.). BET inhibitor. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | CAS#:887581-41-1 | Chemsrc [chemsrc.com]

- 2. (4-Bromopyridin-3-YL)methanamine | C6H7BrN2 | CID 51358485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20230174545A1 - Heterocyclic compounds as bet inhibitors - Google Patents [patents.google.com]

- 6. BET inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of (3-Bromopyridin-4-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of (3-Bromopyridin-4-YL)methanamine in Medicinal Chemistry

This compound is a substituted pyridine derivative of significant interest in drug discovery and development. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets. The specific substitution pattern of a bromine atom and a methanamine group on the pyridine ring provides distinct electronic and steric properties, making this compound a valuable building block for creating novel therapeutic agents.

Accurate structural elucidation is the cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the molecular structure of organic compounds in solution. This guide provides a comprehensive overview of the NMR spectroscopic data for this compound, offering a detailed analysis of its ¹H and ¹³C NMR spectra, and outlines the experimental protocols necessary for acquiring high-quality data. The causality behind experimental choices is emphasized to provide a deeper understanding of the spectroscopic analysis.

Predicted NMR Spectroscopic Data

While experimental spectra for novel compounds are generated during synthesis, a deep understanding of predicted data is crucial for verification and interpretation. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects on the pyridine ring and analysis of related structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.5 | s | - |

| H-5 | ~7.4 | d | ~5.0 |

| H-6 | ~8.4 | d | ~5.0 |

| -CH₂- | ~3.9 | s | - |

| -NH₂ | ~1.8 (broad) | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~120 |

| C-4 | ~148 |

| C-5 | ~125 |

| C-6 | ~150 |

| -CH₂- | ~45 |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is paramount for unambiguous structural confirmation. The following protocol provides a step-by-step methodology for the analysis of this compound.

I. Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. DMSO-d₆ is particularly useful for observing exchangeable protons like those of the amine group.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent.[1] This concentration is typically sufficient for obtaining good signal-to-noise in a reasonable timeframe.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.[2]

II. Spectrometer Setup and 1D NMR Acquisition

-

Spectrometer Tuning : Tune and match the NMR probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent.[1] Perform shimming on the magnetic field to achieve high homogeneity, resulting in sharp and well-resolved NMR signals.[1]

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer would include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters would include a spectral width of 0 to 160 ppm.[1] Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

-

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules or where signal overlap occurs in 1D spectra, 2D NMR experiments are indispensable for definitive structural elucidation.[3]

I. COSY (Correlation Spectroscopy)

The COSY experiment is crucial for identifying proton-proton coupling networks.[3] Cross-peaks in a COSY spectrum indicate which protons are scalar-coupled to each other, typically over two or three bonds.[1] For this compound, a COSY experiment would confirm the coupling between H-5 and H-6 on the pyridine ring.

II. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom it is directly attached to, providing one-bond ¹H-¹³C correlations.[1][3] This is the primary method for assigning the protonated carbons in the molecule.[1] For our target molecule, HSQC would link the signals of H-2, H-5, H-6, and the -CH₂- protons to their corresponding carbon signals.

III. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is key to identifying longer-range correlations between protons and carbons, typically over two or three bonds.[1] This is particularly valuable for assigning quaternary (non-protonated) carbons and for piecing together the molecular skeleton.[1] For this compound, HMBC correlations would be expected from the -CH₂- protons to C-3 and C-4, and from the pyridine ring protons to adjacent and more distant carbons, confirming the overall connectivity.

Visualizing the NMR Analysis Workflow

The following diagrams illustrate the logical flow of the NMR analysis process.

Caption: Experimental workflow for NMR analysis.

Caption: Key HMBC correlations for structural assignment.

Conclusion

The structural elucidation of this compound by NMR spectroscopy is a systematic process that begins with the acquisition of high-quality 1D spectra and is completed with the detailed analysis of 2D correlation experiments. While predicted data provides a valuable starting point, the application of advanced techniques such as COSY, HSQC, and HMBC is essential for the unambiguous assignment of all proton and carbon signals. This in-depth understanding of the molecular structure is fundamental for its application in medicinal chemistry and drug development, enabling researchers to confidently advance their synthetic and therapeutic programs.

References

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

-

Supporting Information. Wiley-VCH. [Link]

-

13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate. [Link]

-

Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH. [Link]

-

Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

-

NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

-

NMR Protocols and Methods. Springer Nature. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

-

All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. ResearchGate. [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. [Link]

-

This compound. Chemsrc. [Link]

-

(4-Bromopyridin-3-YL)methanamine. PubChem. [Link]

-

CH3Br C-13 nmr spectrum of bromomethane. Doc Brown's Chemistry. [Link]

Sources

An In-Depth Technical Guide to (3-Bromopyridin-4-YL)methanamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromopyridin-4-YL)methanamine is a substituted pyridine derivative that has garnered significant interest in the field of medicinal chemistry. Its unique structural motif, featuring a bromo-substituted pyridine ring with a methylamine group, positions it as a valuable and versatile building block in the synthesis of complex molecular architectures. The strategic placement of the bromine atom and the primary amine functionality allows for a wide range of chemical transformations, making it an attractive starting material for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Core Chemical and Physical Properties

This compound is commercially available as a free base and in various salt forms, most commonly as the hydrochloride and dihydrochloride salts. The physical and chemical properties of the free base are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 887581-41-1, 1053053-92-1 | [1][2] |

| Molecular Formula | C₆H₇BrN₂ | [2][3] |

| Molecular Weight | 187.04 g/mol | [2][3] |

| Boiling Point | 265.4 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Flash Point | 114.3 ± 23.2 °C | [3] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | N/A |

| Solubility | Expected to be soluble in organic solvents | N/A |

Salt Forms:

-

This compound hydrochloride:

-

This compound dihydrochloride:

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves the reduction of the corresponding nitrile, 3-bromo-4-cyanopyridine. This precursor is accessible through established pyridine chemistry.

Plausible Synthetic Pathway

A logical and well-documented approach to synthesize this compound is a two-step process starting from a suitable pyridine derivative. The first step would be the bromination of a pyridine precursor, followed by the introduction of a cyano group, and finally, the reduction of the nitrile to the desired primary amine. A key intermediate in this pathway is 3-bromo-4-cyanopyridine.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Reduction of 3-Bromo-4-cyanopyridine

The reduction of the nitrile group in 3-bromo-4-cyanopyridine is a critical step to yield this compound. This transformation can be effectively carried out using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[1][6][7][8][9]

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Reagents and Materials:

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute sulfuric acid or hydrochloric acid for workup

-

Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath

-

Standard glassware for extraction and purification

-

Step-by-Step Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, suspend LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Dissolve 3-bromo-4-cyanopyridine (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture again in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography if necessary.

-

Reactivity and Role as a Synthetic Intermediate

The chemical reactivity of this compound is dictated by its two primary functional groups: the bromo substituent on the pyridine ring and the primary aminomethyl group.

-

The Bromine Atom: The bromine atom at the 3-position of the pyridine ring is susceptible to a variety of cross-coupling reactions, which are fundamental in modern organic synthesis. This makes the molecule a valuable building block for creating more complex structures. Notable reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a widely used method for constructing biaryl and heteroaryl structures.[12]

-

Heck Reaction: Palladium-catalyzed coupling with alkenes.[13]

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds with amines.

-

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes.

-

-

The Aminomethyl Group: The primary amine is a versatile functional group that can undergo a range of transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Formation of Heterocycles: The amine can serve as a nucleophile in the construction of various heterocyclic ring systems.

-

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a highly valuable building block in the design and synthesis of new drug candidates. The pyridine ring is a common motif in many biologically active compounds, and the ability to introduce diverse substituents through the bromo and amino functionalities allows for the systematic exploration of structure-activity relationships (SAR).

While specific blockbuster drugs directly utilizing this starting material are not always publicly disclosed in detail, the utility of closely related bromopyridines is well-documented in pharmaceutical research. For instance, 3-bromopyridine is a known precursor in the synthesis of compounds targeting neurological disorders.[14] The incorporation of a this compound moiety can influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.

Potential therapeutic areas where this building block could be employed include:

-

Oncology: As a scaffold for kinase inhibitors and other anti-cancer agents.

-

Neuroscience: In the development of treatments for neurodegenerative diseases, psychiatric disorders, and pain.

-

Infectious Diseases: As a core component of novel antibacterial and antiviral drugs.

The versatility of this compound allows medicinal chemists to rapidly generate libraries of diverse compounds for high-throughput screening, accelerating the early stages of drug discovery.

Safety, Handling, and Storage

Potential Hazards:

-

Toxicity: Bromopyridines and aminomethylpyridines can be harmful if swallowed, in contact with skin, or if inhaled.[6][8]

-

Irritation: These compounds are often irritating to the skin, eyes, and respiratory system.[6][8]

-

Corrosivity: Some aminomethylpyridines are corrosive and can cause severe skin burns and eye damage.[18]

Recommended Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its dual functionality allows for a wide array of synthetic transformations, enabling the construction of complex and diverse molecular scaffolds. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage this building block for the development of novel therapeutic agents. As with all chemical reagents, adherence to strict safety protocols is paramount during its handling and use.

References

-

This compound | CAS#:887581-41-1 | Chemsrc. (n.d.). Retrieved December 12, 2025, from [Link]

-

Video: Nitriles to Amines: LiAlH4 Reduction - JoVE. (2025, May 22). Retrieved from [Link]

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Retrieved from [Link]

-

reduction of nitriles - Chemguide. (n.d.). Retrieved from [Link]

-

Conversion of nitriles to 1° amines using LiAlH4 - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. (n.d.). Retrieved from [Link]

-

2-(Aminomethyl)pyridine Safety Data Sheet - Jubilant Ingrevia. (n.d.). Retrieved from [Link]

-

3-(Aminomethyl)pyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.). Retrieved from [Link]

-

This compound|CAS 887581-41-1|3ASenrise. (2025, November 14). Retrieved from [Link]

-

3-Bromo-4-cyanopyridine | C6H3BrN2 | CID 11074051 - PubChem. (n.d.). Retrieved from [Link]

-

C-(3-BroMo-pyridin-4-yl)-MethylaMine - LookChem. (n.d.). Retrieved from [Link]

-

The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

- CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents. (n.d.).

- CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents. (n.d.).

- CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents. (n.d.).

-

The reductive decyanation reaction: an overview and recent developments - PMC. (2017, February 13). Retrieved from [Link]

-

Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. (n.d.). Retrieved from [Link]

-

Pyridine, 3-bromo- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines - PubMed. (n.d.). Retrieved from [Link]

-

3-Bromo-4-cyanopyridine - ChemBK. (n.d.). Retrieved from [Link]

-

(2-Bromopyridin-4-yl)methanamine | C6H7BrN2 | CID 29921604 - PubChem. (n.d.). Retrieved from [Link]

-

(4-Bromopyridin-3-YL)methanamine | C6H7BrN2 | CID 51358485 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 2. C-(3-BroMo-pyridin-4-yl)-MethylaMine|lookchem [lookchem.com]

- 3. This compound | CAS#:887581-41-1 | Chemsrc [chemsrc.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2059942-27-5|this compound dihydrochloride|BLD Pharm [bldpharm.com]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. chembk.com [chembk.com]

- 11. 3-Bromo-4-cyanopyridine | C6H3BrN2 | CID 11074051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. echemi.com [echemi.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

(3-Bromopyridin-4-YL)methanamine starting material for synthesis

An In-depth Technical Guide: (3-Bromopyridin-4-yl)methanamine as a Versatile Starting Material in Modern Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic selection of starting materials is paramount. An ideal building block offers not just a scaffold but a set of reactive handles that can be orthogonally addressed to construct molecular complexity efficiently. This compound emerges as a preeminent example of such a synthon. Its structure, featuring a pyridine ring substituted with a bromine atom at the 3-position and a primary aminomethyl group at the 4-position, provides two distinct and highly valuable points for chemical modification.

The pyridine core is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting a vast range of biological pathways.[1] The bromine atom serves as a versatile linchpin for modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exquisite control.[2][3] Concurrently, the primary amine offers a nucleophilic site for a plethora of classical transformations, including amidation, reductive amination, and N-alkylation. This inherent bifunctionality allows researchers to design and execute convergent synthetic routes, significantly accelerating the discovery and development of novel chemical entities, particularly in the realms of kinase and bromodomain inhibitors where such scaffolds are prevalent.[4][5][6] This guide provides an in-depth exploration of the synthesis and application of this compound, offering both theoretical grounding and practical, field-proven protocols for the research scientist.

Part 1: Synthesis of the Core Synthon

The most direct and common route to this compound is the reduction of its nitrile precursor, 3-bromo-4-cyanopyridine. The choice of reduction methodology is critical and depends on factors such as scale, available equipment, and the tolerance of other functional groups in a more complex substrate. The primary methods involve either catalytic hydrogenation or reduction with chemical hydride reagents.

Synthetic Pathways to this compound

Caption: Synthetic overview for this compound.

Comparative Analysis of Reduction Methods

The selection of a nitrile reduction method involves a trade-off between reactivity, safety, selectivity, and scalability.

| Method | Reagents & Conditions | Advantages | Disadvantages & Mitigations |

| Catalytic Hydrogenation | H₂ (gas), Raney Ni or Pd/C catalyst, 50-500 psi, 50-150 °C, in a solvent like methanol or ethanol.[7][8][9] | Highly scalable, cost-effective for large quantities, environmentally benign byproducts. | Requires specialized high-pressure equipment. Can lead to secondary and tertiary amine byproducts. Mitigation: Addition of ammonia (NH₃) to the reaction mixture suppresses the formation of these byproducts.[10] |

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ in an anhydrous ethereal solvent (THF, Et₂O) at 0 °C to room temperature, followed by an aqueous workup.[11][12][13] | Extremely effective and high-yielding for a broad range of nitriles.[14][15] | Highly reactive and pyrophoric; moisture-sensitive. Not suitable for large-scale industrial synthesis due to safety concerns.[13] Reduces many other functional groups (esters, amides, etc.). |

| Borane Complexes | Borane-dimethyl sulfide (BH₃·SMe₂) or Borane-THF (BH₃·THF) in THF, typically with heating.[10] | Milder than LiAlH₄, offering better functional group tolerance. BH₃·SMe₂ is more stable and concentrated than BH₃·THF.[10] | BH₃·SMe₂ has a highly unpleasant odor.[10] May require elevated temperatures. |

Protocol 1: Synthesis via LiAlH₄ Reduction

This protocol describes a laboratory-scale synthesis. The causality behind using anhydrous conditions is the violent, exothermic reaction of LiAlH₄ with water, which quenches the reagent and poses a significant safety hazard.

Materials:

-

3-Bromo-4-cyanopyridine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water (deionized)

-

10% Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

Setup: To a dry, nitrogen-flushed, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF (10 volumes relative to the nitrile).

-

Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 3-bromo-4-cyanopyridine (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back down to 0 °C. Cautiously and sequentially add water (1 volume relative to LiAlH₄ mass), followed by 10% NaOH solution (1.5 volumes), and finally water again (3 volumes).[13] This Fieser workup procedure is critical for safely quenching the excess LiAlH₄ and generating a granular, filterable aluminum salt precipitate.

-

Workup: Stir the resulting suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

-

Extraction & Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.

Part 2: Applications in Complex Molecule Synthesis

The true power of this compound lies in its ability to undergo sequential, chemoselective modifications at its two reactive sites. This allows for the construction of complex molecular architectures, particularly those relevant to pharmaceutical targets.

Strategic Elaboration of the Scaffold

Caption: Convergent synthesis of a potential kinase inhibitor.

This two-step sequence is highly efficient. The first step, an amide coupling, is robust and high-yielding. The second step, a Suzuki coupling, is a powerful C-C bond-forming reaction that allows for the introduction of a diverse range of aryl or heteroaryl groups (R²). [2]This modularity is invaluable in drug discovery for building a library of related compounds for structure-activity relationship (SAR) studies.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the C-C bond formation at the 3-position of the pyridine ring, assuming the amine has been previously protected or acylated.

Materials:

-

N-((3-bromopyridin-4-yl)methyl)acetamide (Amide Intermediate, 1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., 2M aq. Na₂CO₃, 3.0 eq.)

-

Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

-

Setup: To a round-bottom flask, add the amide intermediate, the arylboronic acid, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen.

-

Solvent & Base Addition: Add the solvent, followed by the aqueous base solution, via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extraction & Purification: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final coupled product.

Summary and Outlook

This compound is more than a simple chemical; it is a strategic tool for the rapid and efficient synthesis of complex, high-value molecules. Its orthogonal reactive sites—the nucleophilic amine and the electrophilic bromide—provide a robust platform for convergent synthesis. By mastering the synthesis of this building block and understanding the key transformations it enables, researchers in pharmaceutical and materials science can significantly streamline their development pipelines, accelerating the journey from concept to final product. The protocols and strategic insights provided herein serve as a comprehensive guide for leveraging the full potential of this versatile starting material.

References

-

Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers. Retrieved from [Link]

-

JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

-

ACS Publications. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2022). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. PMC. Retrieved from [Link]

-

Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Retrieved from [Link]

- Google Patents. (n.d.). US4375003A - Method for the hydrogenation of nitriles to primary amines.

-

National Institutes of Health. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubMed. (2001). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Retrieved from [Link]

-

Chemsrc. (2025). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromopyridin-3-YL)methanamine. Retrieved from [Link]

-

National Institutes of Health. (2020). Bromodomain Inhibitors and Therapeutic Applications. PMC. Retrieved from [Link]

-

National Institutes of Health. (2022). Discovery of Novel Dual-Target Inhibitor of Bromodomain-Containing Protein 4/Casein Kinase 2 Inducing Apoptosis and Autophagy-Associated Cell Death for Triple-Negative Breast Cancer Therapy. PMC. Retrieved from [Link]

-

ResearchGate. (2008). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved from [Link]

-

ResearchGate. (2010). Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-flu orophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Retrieved from [Link]

-

PubMed. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Retrieved from [Link]

-

National Institutes of Health. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. PMC. Retrieved from [Link]

-

PubMed. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [10][11][14]triazolo [4, 3-d] [11][14]diazepin-8-amine derivatives as potential BRD4 inhibitors. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pp.bme.hu [pp.bme.hu]

- 8. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 9. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 15. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

Discovery and first synthesis of (3-Bromopyridin-4-YL)methanamine

An In-Depth Technical Guide to the Synthesis of (3-Bromopyridin-4-YL)methanamine

A Note on the "First" Synthesis

While a singular, definitive publication detailing the "first" synthesis of this compound is not readily apparent in a survey of the chemical literature, its structural components suggest a logical and well-precedented synthetic pathway. This guide, therefore, presents a highly plausible and scientifically grounded approach to its synthesis, drawing upon established methodologies for the functionalization of pyridine derivatives. The strategies outlined herein are representative of the methods that would be employed by medicinal and synthetic chemists for the preparation of this and related compounds.

Introduction: A Versatile Building Block

This compound is a key heterocyclic building block in the development of novel therapeutics. The presence of a bromine atom on the pyridine ring allows for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments.[1] The aminomethyl group at the 4-position provides a crucial point for amide bond formation or other derivatizations, making this compound a valuable intermediate in the synthesis of complex drug candidates. This guide provides a detailed exploration of a practical synthetic route to this important molecule.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound points to 4-methylpyridine (also known as γ-picoline) as a readily available and cost-effective starting material. The key transformations involve the introduction of a bromine atom at the 3-position of the pyridine ring and the conversion of the 4-methyl group into an aminomethyl group.

Caption: Retrosynthetic pathway for this compound.

Synthesis of the Key Intermediate: 3-Bromo-4-methylpyridine

The initial step in the proposed synthesis is the regioselective bromination of 4-methylpyridine. Direct electrophilic bromination of the pyridine ring is challenging due to the electron-deficient nature of the heterocycle. However, under harsh conditions, such as in the presence of oleum (fuming sulfuric acid), bromination can be achieved, predominantly at the 3-position.[2] An alternative and often higher-yielding method involves a Sandmeyer-type reaction starting from 3-amino-4-methylpyridine.[3][4]

Protocol 1: Electrophilic Bromination of 4-Methylpyridine

This method, while requiring forcing conditions, is a direct approach from the starting material.

Experimental Protocol:

-

To a reaction vessel containing 720 mL of 20% oleum, add 140 g of 4-methylpyridine.

-

Heat the mixture to 160°C.

-

Slowly add 250 g of bromine dropwise, maintaining the temperature between 160-170°C.

-

Continue the reaction for 15 hours at this temperature.

-

After completion, cool the reaction mixture to room temperature and carefully pour it into ice water.

-

Neutralize the solution by adjusting the pH to 10-11 with sodium carbonate.

-

The product, 3-bromo-4-methylpyridine, can then be isolated by steam distillation.[2]

| Method | Reagents | Conditions | Yield | Reference |

| Electrophilic Bromination | 4-Methylpyridine, Bromine, Oleum | 160-170°C, 15h | 66% | [2] |

| Sandmeyer Reaction | 3-Amino-4-methylpyridine, HBr, Br₂, NaNO₂ | -5 to 0°C | 95% | [3][4] |

Functionalization of the Methyl Group

With 3-bromo-4-methylpyridine in hand, the next stage involves the conversion of the methyl group into an aminomethyl group. A common and effective strategy for this transformation is a two-step process: free-radical bromination of the benzylic methyl group, followed by nucleophilic substitution with an amine source.

Step 1: Synthesis of 3-Bromo-4-(bromomethyl)pyridine

The benzylic protons of the methyl group on the pyridine ring are susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation, as it provides a low concentration of bromine, which favors the desired substitution over competing reactions.[5][6] The reaction is typically initiated with a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and exposure to light.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a light source, dissolve 3-bromo-4-methylpyridine in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and irradiate with a lamp to initiate the reaction.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 3-bromo-4-(bromomethyl)pyridine, which can be purified by chromatography.

Step 2: Synthesis of this compound

The newly installed benzylic bromide is a good leaving group and is readily displaced by a nucleophilic nitrogen source. Several methods can be employed for this amination step.

Method A: Direct Amination with Ammonia

A straightforward approach involves the reaction of 3-bromo-4-(bromomethyl)pyridine with an excess of ammonia.

Experimental Protocol:

-

Dissolve 3-bromo-4-(bromomethyl)pyridine in a solvent such as methanol.

-

Cool the solution in an ice bath and bubble ammonia gas through it, or add a concentrated solution of ammonia in methanol.

-

Seal the reaction vessel and stir at room temperature until the reaction is complete.

-

Concentrate the reaction mixture under reduced pressure.

-

Take up the residue in a suitable organic solvent and wash with water to remove ammonium salts.

-

Dry the organic layer, concentrate, and purify the resulting this compound by chromatography or distillation.

Method B: Gabriel Synthesis

To avoid the potential for over-alkylation, the Gabriel synthesis offers a more controlled approach. This involves the use of potassium phthalimide as the nitrogen nucleophile, followed by deprotection to release the primary amine.

Experimental Protocol:

-

To a solution of 3-bromo-4-(bromomethyl)pyridine in DMF, add potassium phthalimide.

-

Heat the mixture to facilitate the substitution reaction.

-

After the reaction is complete, cool the mixture and pour it into water to precipitate the phthalimide-protected intermediate.

-

Collect the solid by filtration and wash with water.

-

Deprotect the intermediate by heating with hydrazine hydrate in ethanol to yield this compound and phthalhydrazide.

-

The desired product can be isolated from the reaction mixture by extraction and purification.

Alternative Synthetic Route via Nitrile Reduction

An alternative pathway to this compound involves the reduction of 3-bromopyridine-4-carbonitrile. This intermediate can be synthesized from 3-bromo-4-methylpyridine through ammoxidation.[7]

Sources

- 1. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 2. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 3. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 5. daneshyari.com [daneshyari.com]

- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 7. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

(3-Bromopyridin-4-YL)methanamine reactivity and stability

An In-Depth Technical Guide to (3-Bromopyridin-4-yl)methanamine: Reactivity, Stability, and Synthetic Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional building block crucial in medicinal chemistry and drug discovery. We will delve into its core physicochemical properties, stability profile, and multifaceted reactivity. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed protocols to effectively utilize this compound in complex synthetic endeavors.

Core Characteristics and Physicochemical Properties

This compound, with CAS Number 887581-41-1, is a substituted pyridine derivative featuring both a nucleophilic aminomethyl group and a synthetically versatile bromine atom.[1] This unique arrangement of functional groups dictates its reactivity and makes it a valuable intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 887581-41-1 | [1] |

| Molecular Formula | C₆H₇BrN₂ | [2] |

| Molecular Weight | 187.04 g/mol | [2] |

| Appearance | Varies; often a solid. | |

| Storage | Store at 0-8 °C. | [3] |

Note: The dihydrochloride salt form is also commercially available (CAS 1956307-14-4).[3]

Stability, Storage, and Handling

Chemical Stability

While specific stability data for this compound is not extensively published, data from analogous bromopyridines and aminopyridines suggest it is stable under standard laboratory conditions.[4] However, several potential degradation pathways must be considered, particularly under harsh reaction conditions.

-

Dehalogenation: The loss of the bromine atom is a potential side reaction, especially in the presence of strong reducing agents or certain catalysts at elevated temperatures.[5]

-

Oxidation of the Amine: The primary amine group can be susceptible to oxidation.

-

Moisture Sensitivity: Similar to other amines, it may be hygroscopic and sensitive to air and moisture.[6]

Recommended Storage and Handling Protocols

To ensure the integrity of the compound, the following storage and handling procedures are imperative:

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 0-8°C.[3][4] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from air and moisture.[6]

-

Handling: Handle the compound in a well-ventilated area, preferably within a fume hood.[7] Avoid breathing dust or vapors.[8] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[9]

Safety Profile

This compound is classified as harmful or toxic. Users must consult the Safety Data Sheet (SDS) before use.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin and serious eye irritation.[3]

-

First Aid: In case of contact, immediately flush the affected area with plenty of water.[4] If inhaled, move to fresh air.[8] If swallowed, seek immediate medical attention.[8]

Reactivity Profile: A Bifunctional Reagent

The reactivity of this compound is governed by its two primary functional groups: the aminomethyl group (-CH₂NH₂) and the bromo group (-Br) on the pyridine ring.

Caption: Key reactivity sites on this compound.

Reactivity of the Aminomethyl Group

The primary amine is a potent nucleophile and a Brønsted-Lowry base. It readily participates in a variety of classical amine reactions:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Boc Protection: The amine is often protected (e.g., with a Boc group) before performing reactions at the C-Br site to prevent unwanted side reactions.[10]

Reactivity of the C-Br Bond

The bromine atom at the 3-position of the pyridine ring is the key to extensive molecular elaboration. The electron-withdrawing nature of the pyridine nitrogen enhances the reactivity of the C-Br bond, making it an excellent electrophilic site for substitution and coupling reactions.[11]

-

Nucleophilic Aromatic Substitution (SNAr): While SNAr on halopyridines is feasible, it typically requires strong activation (e.g., a nitro group) and harsh conditions. Direct substitution of the bromine by common nucleophiles may be challenging but can be achieved under specific conditions, sometimes involving pyridyne intermediates.[12]

-

Transition Metal-Catalyzed Cross-Coupling Reactions: This is the most powerful and widely used application of the C-Br bond. It allows for the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.[11]

-

Heck Reaction: Coupling with alkenes.[10]

-

Sonogashira Coupling: Reaction with terminal alkynes.[11]

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

-

Grignard Coupling: Light-promoted reactions with Grignard reagents offer a transition-metal-free alternative.[13]

-

Key Experimental Protocols and Workflows

The following protocols are illustrative and serve as a starting point. Optimization is often necessary based on the specific substrate and desired outcome.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling this compound with an arylboronic acid.

Objective: To synthesize a 3-aryl-4-(aminomethyl)pyridine derivative.

Causality: The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. A base is required to activate the boronic acid.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).[5]

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).[5]

-

Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using an appropriate technique like TLC or LC-MS.

-